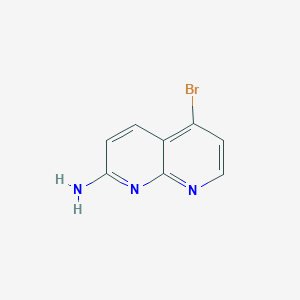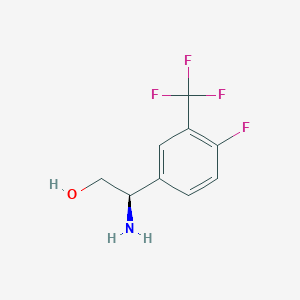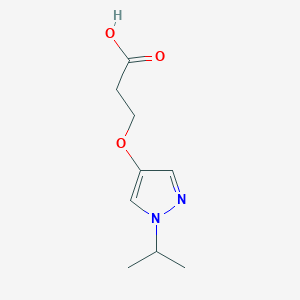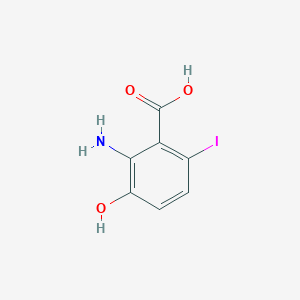![molecular formula C7H7F2NO B12954979 (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[221]heptan-3-one is a bicyclic compound featuring a difluoromethylene group and an azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[221]heptan-3-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethylene group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure and the presence of the difluoromethylene group, which can mimic certain biological functionalities.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may confer specific biological activities, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the difluoromethylene group.
Mécanisme D'action
The mechanism of action of (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. The difluoromethylene group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s ability to fit into specific binding sites on proteins or enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4S)-6-(Methylene)-2-azabicyclo[2.2.1]heptan-3-one: Similar structure but lacks the difluoromethylene group.
(1S,4S)-6-(Trifluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one: Contains a trifluoromethylene group instead of a difluoromethylene group.
Uniqueness
The presence of the difluoromethylene group in (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated or trifluoromethylated analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7F2NO |
|---|---|
Poids moléculaire |
159.13 g/mol |
Nom IUPAC |
(1S,4S)-6-(difluoromethylidene)-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C7H7F2NO/c8-6(9)4-1-3-2-5(4)10-7(3)11/h3,5H,1-2H2,(H,10,11)/t3-,5-/m0/s1 |
Clé InChI |
XAYOCQPMTUMGQE-UCORVYFPSA-N |
SMILES isomérique |
C1[C@@H]2CC(=C(F)F)[C@H]1NC2=O |
SMILES canonique |
C1C2CC(=C(F)F)C1NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)



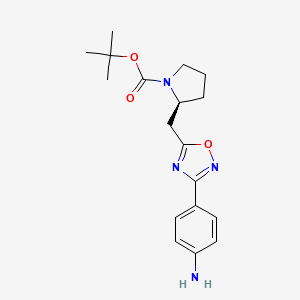
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)

